molecular formula C12H7Cl2N3 B156472 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 1844-56-0

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine

Cat. No.: B156472
CAS No.: 1844-56-0
M. Wt: 264.11 g/mol
InChI Key: HYSPSPQAXIZJPJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine (C₁₂H₇Cl₂N₃) is a heterocyclic compound characterized by a fused imidazole-pyridazine core with chlorine substitutions at the 6-position and a 4-chlorophenyl group at the 2-position. This structural arrangement enhances its reactivity and biological targeting capabilities, particularly in anti-inflammatory applications. The compound inhibits the IL-17A pathway by binding to its receptor, making it a candidate for treating psoriasis and rheumatoid arthritis . Its synthesis typically involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine, followed by functionalization .

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPSPQAXIZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577951
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844-56-0
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of α-Bromoketone Precursor

4-Chloroacetophenone undergoes α-bromination using pyridinium tribromide or HBr in acetic acid to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one. This step is critical for introducing the electrophilic carbon necessary for cyclization. Optimal conditions involve stoichiometric bromination at 0–25°C, achieving yields >85%.

Cyclocondensation Reaction

The α-bromoketone reacts with 3-amino-6-chloropyridazine under mild basic conditions (e.g., NaHCO₃ in ethanol or DMF) to form the imidazo[1,2-b]pyridazine core. The reaction proceeds via nucleophilic attack of the pyridazine amine on the α-bromoketone, followed by intramolecular cyclization (Scheme 1).

Key Parameters:

  • Temperature: 60–80°C for 6–12 hours.

  • Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

  • Yield: Reported yields range from 65% to 78% for analogous compounds.

Alternative Route via Formamidine Intermediate

A patent-pending method (CN112321592B) describes a two-step synthesis using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate, followed by cyclization with bromoacetonitrile. While originally designed for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, this approach can be adapted for 6-chloro-2-(4-chlorophenyl) derivatives by substituting bromoacetonitrile with 4-chlorophenylacetyl bromide.

Intermediate Formation

3-Amino-6-chloropyridazine reacts with DMF-DMA at 40–100°C to form N,N-dimethyl-N'-(3-(6-chloropyridazinyl))formamidine. This intermediate activates the pyridazine ring for subsequent alkylation.

Cyclization and Functionalization

The formamidine intermediate is treated with 4-chlorophenylacetyl bromide in acetonitrile or DMF at 50–160°C. Alkaline workup (pH 7–9) precipitates the product, which is purified via recrystallization (n-hexane/ethyl acetate).

Advantages:

  • Scalability: Higher tolerance for electron-deficient aryl groups compared to α-bromoketone methods.

  • Purity: Recrystallization achieves >98% purity.

Structural Analog-Driven Adaptations

6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine (CAS 188692-40-2) provides a structural analog for inferring synthetic adjustments. Substituting the iodophenyl group with 4-chlorophenyl requires using 4-chlorophenylacetyl chloride in lieu of iodophenyl precursors. Barlin et al. (1997) demonstrated that such substitutions retain cyclization efficiency, with yields varying by electrophile reactivity.

Electrophile Reactivity Considerations

4-Chlorophenylacetyl chloride exhibits moderate electrophilicity compared to iodophenyl analogs, necessitating extended reaction times (12–18 hours) or elevated temperatures (80–100°C) for complete conversion.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
α-Bromoketone Condensation3-Amino-6-chloropyridazine, α-bromoketoneNaHCO₃, DMF, 80°C65–78%95–97%
Formamidine IntermediateDMF-DMA, 4-chlorophenylacetyl bromide100°C, pH 7–970–75%>98%
Analog-Driven Adaptation4-Chlorophenylacetyl chloride80–100°C, 12–18 hours60–68%94–96%

Key Findings:

  • The α-bromoketone method offers simplicity but lower yields due to competing side reactions.

  • The formamidine route achieves higher purity but requires stringent pH control.

  • Structural analog adaptations are less efficient but valuable for late-stage functionalization.

Optimization Strategies

Solvent Selection

  • DMF vs. Acetonitrile: DMF accelerates cyclization but complicates purification; acetonitrile balances reactivity and workup efficiency.

  • Ethanol: Suitable for small-scale reactions but prone to esterification byproducts.

Temperature Modulation

Lower temperatures (60°C) favor selectivity, while higher temperatures (100°C) reduce reaction time at the expense of byproduct formation.

Purification Techniques

  • Recrystallization: n-Hexane/ethyl acetate (1:2) effectively removes unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Drug Development

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine serves as a crucial scaffold in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against specific targets. Notably, it has shown potential as an anti-inflammatory and anticancer agent. Research indicates that derivatives of this compound can inhibit key pathways involved in inflammatory diseases such as psoriasis and rheumatoid arthritis by targeting the IL-17A pathway.

Case Study: Anti-Cancer Activity

A study conducted on various imidazo[1,2-b]pyridazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The most effective derivatives were identified through structure-activity relationship (SAR) analyses, which highlighted the importance of specific substituents on the phenyl ring in enhancing anti-cancer properties .

Biological Studies

Biological Target Interactions

Research has focused on the interactions of this compound with various biological targets. It has been studied for its effects on enzymes and receptors involved in disease mechanisms. The compound’s ability to modulate enzyme activity makes it a candidate for further investigation in drug discovery programs aimed at treating infectious diseases.

Case Study: Antimycobacterial Activity

In a high-throughput screening campaign involving 18,000 compounds, several imidazo[1,2-b]pyridazine derivatives were found to exhibit potent activity against Mycobacterium tuberculosis (Mtb). Notably, certain derivatives demonstrated nanomolar minimum inhibitory concentrations (MICs), significantly reducing bacterial burden in infected mouse models. This positions this compound as a promising lead compound for developing new treatments for tuberculosis .

Chemical Synthesis

Intermediate in Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. These reactions can produce diverse derivatives that may have enhanced or novel biological activities.

Table: Chemical Reactions Involving this compound

Reaction TypeExample ReagentsConditionsMajor Products
Nucleophilic SubstitutionSodium methoxideMethanol or DMSOSubstituted derivatives
OxidationPotassium permanganateAqueous or organic solventsOxidized forms
ReductionLithium aluminum hydrideEther or THFReduced derivatives
Coupling ReactionsPalladium catalystsHigh temperature under inert atmosphereComplex molecules

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the IL-17A pathway, which plays a role in inflammatory diseases such as psoriasis and rheumatoid arthritis . The compound binds to the IL-17A receptor, blocking its activity and thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The imidazo[1,2-b]pyridazine scaffold is highly versatile, with substituents dictating biological activity. Below is a comparative analysis:

Key Observations:

Substituent Influence :

  • Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound enhances IL-17A affinity, while fluorophenyl derivatives (e.g., 6-Chloro-2-(4-fluorophenyl)imidazo...) show potency against VEGFR2 kinase .
  • Bulkier Groups : tert-Butyl and carboxamide substituents (e.g., 2-tert-Butyl-N-(5-chloro-2-methylphenyl)imidazo...) improve kinase inhibition but reduce anti-inflammatory activity .

Positional Effects: Substitutions at the 3-position (e.g., nitro or acetamidomethyl groups) correlate with antiparasitic or neurological activity . Meta-substitutions on the phenoxy group (e.g., in VEGFR2 inhibitors) optimize kinase binding compared to para-substitutions .

Pharmacological Profiles

Table 2: Pharmacokinetic and Selectivity Data
Compound Solubility (µg/mL) Metabolic Stability (t₁/₂) Selectivity Ratio (Target/Off-target)
6-Chloro-2-(4-chlorophenyl)imidazo... 12.5 4.2 h (human liver microsomes) IL-17A/TNF-α: >100
6-Chloro-3-nitro-2-[(PhSO₂CH₂)imidazo... 8.9 2.8 h Trypanosoma brucei/mammalian cells: 50
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(CF₃)benzamide 5.7 6.5 h VEGFR2/PDGFRβ: 2.1
Key Findings:
  • The target compound exhibits high selectivity for IL-17A over TNF-α, minimizing off-target effects in inflammatory diseases .
  • Fluorinated derivatives (e.g., 6-Chloro-2-(4-fluorophenyl)imidazo...) demonstrate moderate solubility but superior metabolic stability, critical for oral bioavailability .

Biological Activity

Overview

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The presence of chlorine atoms in its structure enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 4-chlorobenzylamine with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method has been optimized for both yield and purity through techniques like recrystallization and chromatography .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound has been identified as an inhibitor of the IL-17A pathway, which plays a crucial role in inflammatory diseases such as psoriasis and rheumatoid arthritis. By inhibiting IL-17A, it reduces inflammation and tissue damage associated with these conditions .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibit varying affinities for biological targets. For instance, studies indicate that certain derivatives bind effectively to amyloid plaques, with binding affinities ranging from 11.0 nM to over 1000 nM depending on their substitution patterns . Specifically, the compound's structure allows it to interact with enzymes and receptors involved in critical biochemical pathways.

Comparative Biological Activity

A comparison of similar compounds reveals distinct biological profiles for this compound:

Compound NameIC50 (nM)Biological TargetNotes
This compoundN/AIL-17AAnti-inflammatory properties
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine0.38Trypanosoma bruceiEffective against trypomastigote form
6-Chloro-3-acetamidomethyl-6-iodoimidazo[1,2-b]pyridazine50Peripheral Benzodiazepine ReceptorsHigh affinity ligand

Case Studies

Research has highlighted various applications of this compound in therapeutic contexts:

  • Anti-inflammatory Applications : Inhibition of the IL-17A pathway has been linked to reduced symptoms in models of psoriasis.
  • Anticancer Research : The compound's ability to inhibit specific growth pathways makes it a candidate for further investigation in cancer therapies.
  • Neurodegenerative Disease Models : Binding studies suggest potential utility in imaging techniques for neurodegenerative diseases by targeting amyloid plaques .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine, and what starting materials are typically employed?

The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions. For example, substitution of the chloromethyl group with sodium benzenesulfinate yields derivatives in moderate yields . Key intermediates like 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine are critical for functionalization .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) is used to confirm purity (≥98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural features such as the chlorophenyl and imidazo[1,2-b]pyridazine moieties . X-ray crystallography may resolve ambiguities in regiochemistry for nitro-substituted derivatives .

Q. What safety precautions should be observed when handling this compound in the lab?

While specific hazard data for this compound is limited, structurally related imidazo[1,2-b]pyridazines require standard precautions: use of PPE (gloves, goggles), avoidance of ignition sources, and proper ventilation. Safety data for analogs recommend storing at room temperature in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound?

Optimize reaction conditions by adjusting solvent polarity (e.g., DMA vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. For example, substituting chlorine with sodium benzenesulfinate in Scheme 2 () achieved moderate yields (45–60%), suggesting catalytic additives (e.g., phase-transfer catalysts) could enhance efficiency .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Introduce substituents at positions 3 and 6 to modulate electronic and steric properties. For example:

  • Position 3 : Nitro or amine groups enhance hydrogen-bonding interactions with target proteins .
  • Position 6 : Methoxy or fluorophenyl groups improve lipophilicity, as seen in analogs with anxiolytic activity . Comparative assays (e.g., enzyme inhibition, cell viability) against PubChem-derived analogs ( ) can validate SAR hypotheses .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Use density functional theory (DFT) to calculate electronic parameters (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities. PubChem data (e.g., LogP, polar surface area) for analogs like 6-(4-chlorophenyl)-oxazolo[5,4-b]pyridine ( ) can benchmark solubility and permeability .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

Reconcile discrepancies by standardizing assay protocols (e.g., cell lines, incubation times) and validating purity (>95% via HPLC). For instance, nitro-substituted derivatives in showed variable activity depending on regiochemistry, necessitating rigorous structural confirmation .

Q. What experimental approaches are suitable for probing the biological mechanisms of imidazo[1,2-b]pyridazine derivatives?

  • In vitro : Kinase inhibition assays (e.g., JAK2/STAT3 pathways) using fluorogenic substrates .
  • In vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models, guided by analogs like LY2784544 ( ) .
  • Imaging : Fluorescent probes (e.g., nitrobenzoxadiazole tags) for receptor visualization .

Q. What methods enable functionalization of the imidazo[1,2-b]pyridazine core for derivatization?

  • Nucleophilic substitution : Replace chlorine at position 6 with amines or thiols under basic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 2 .
  • Carboxylic acid activation : Convert 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid () to amides or esters for prodrug development .

Q. How can stability studies inform the storage and handling of this compound?

Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, analogs in showed no significant decomposition at 25°C for 6 months, but hydrolytic susceptibility at position 6 (Cl→OH) under acidic conditions warrants pH-controlled storage .

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